Methyl 4-((4-(methylamino)phenyl)azo)benzoate
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Overview
Description
Methyl 4-((4-(methylamino)phenyl)azo)benzoate is an organic compound with the molecular formula C15H15N3O2. It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(methylamino)phenyl)azo)benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(methylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate in an alkaline medium to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(methylamino)phenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 4-((4-(methylamino)phenyl)azo)benzoate has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and colorants.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the azo group forms stable bonds with fabric fibers, imparting color.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobenzoate
- 4-Methylphenyl benzoate
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
Uniqueness
Methyl 4-((4-(methylamino)phenyl)azo)benzoate is unique due to its specific azo linkage and the presence of both methylamino and ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
58562-37-1 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
methyl 4-[[4-(methylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C15H15N3O2/c1-16-12-7-9-14(10-8-12)18-17-13-5-3-11(4-6-13)15(19)20-2/h3-10,16H,1-2H3 |
InChI Key |
DGIAUPIVCBWJHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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